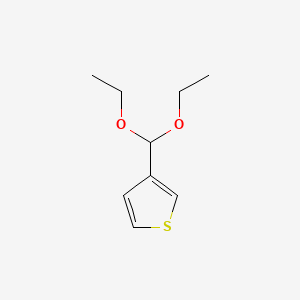
3-(Diethoxymethyl)thiophene
Overview
Description
3-(Diethoxymethyl)thiophene (3-DMT) is an organosulfur compound with a variety of applications in scientific research. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
Scientific Research Applications
Optical Properties and Solid-State Emission
Poly(3-hexylthiophene) (P3HT), a related thiophene polymer, has been studied for its optical properties. Postfunctionalization of P3HT with various functional groups, including thiophene derivatives, demonstrates altered fluorescence yields and solid-state emission properties. These properties are crucial for applications in light-emitting devices and sensors (Li, Vamvounis, & Holdcroft, 2002).
Photo- and Thermooxidation Stability
The photochemical and thermal stability of poly(3-hexylthiophene) (P3HT) is a critical aspect, especially for its use in organic solar cells. Studies on P3HT have shown degradation mechanisms involving radical oxidation of side-chains and thiophene rings, impacting device longevity (Manceau, Rivaton, Gardette, Guillerez, & Lemaître, 2009).
High-Voltage Battery Applications
Thiophene derivatives have been investigated as functional additives in lithium-ion batteries. They form a protective layer on the cathode surface, improving cycling stability at high voltages. This highlights the potential of thiophene derivatives in enhancing battery performance (Xia, Xia, & Liu, 2015).
Electrochemical Synthesis and Applications
The electrochemical synthesis of thiophene derivatives leads to polymers with conductive properties. These polymers are used in various applications, including electrochromic displays and sensors. The synthesis and properties of these polymers are crucial for their practical applications (Dian, Barbey, & Decroix, 1986).
Electrochromic Device Applications
Functionalized thiophene polymers, such as poly(3-bromo-4-methoxythiophene), show promising applications in electrochromic devices. Their unique optical and electrochemical properties enable them to be used in displays and smart windows (Cihaner & Önal, 2007).
Organic Solar Cell Enhancements
Poly(3-hexylthiophene)-based solar cells have been improved using thiophene derivatives. These modifications result in higher photovoltaic performance and reduced energy loss, making them more efficient and viable for commercial use (Liu, Zhang, Zhou, Zhang, Wei, & Zhu, 2017).
properties
IUPAC Name |
3-(diethoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-5-6-12-7-8/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXDNUQYRTTWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CSC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426519 | |
| Record name | 3-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethoxymethyl)thiophene | |
CAS RN |
3199-44-8 | |
| Record name | 3-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



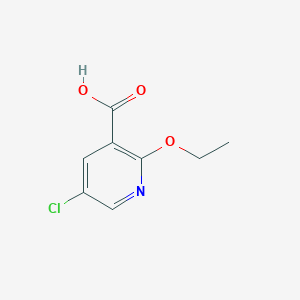


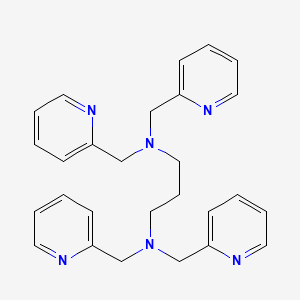
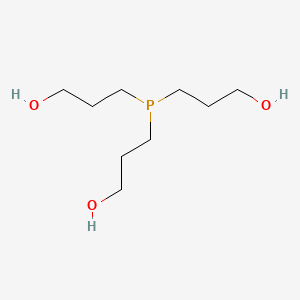
![1-[4-[(6-Bromohexyl)oxy]butyl]benzene](/img/structure/B1588584.png)
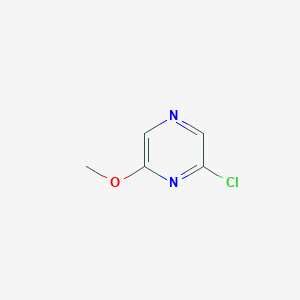


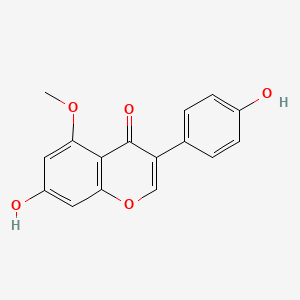
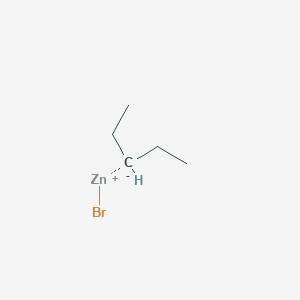

![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)
![[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione](/img/structure/B1588600.png)